N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-21-14-7-3-4-8-15(14)22(28(21,25)26)11-10-20-19(24)18-12-16(23)13-6-2-5-9-17(13)27-18/h2-9,12H,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUXPXOHNFGTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis involves multi-step organic reactions, beginning with the functionalization of the chromene and benzothiadiazole precursors. Key steps often include halogenation, amide bond formation, and subsequent oxidation processes. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents (like dichloromethane or dimethylformamide), and catalysts (such as palladium on carbon).
Industrial Production Methods: : Scale-up synthesis for industrial production would likely employ batch or continuous flow processes, optimizing each reaction step for maximum yield and purity. This might involve advanced techniques like high-performance liquid chromatography (HPLC) for purification and in-line monitoring systems for real-time reaction tracking.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes several types of chemical reactions including oxidation, reduction, nucleophilic substitution, and complexation reactions.
Common Reagents and Conditions: : Oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles including amines or thiols are frequently used.
Major Products: : The primary products vary based on the reaction type, but common transformations include derivatives of the original compound with modified functional groups, such as hydroxylated, alkylated, or acetylated products.
Scientific Research Applications
Chemistry: : The compound serves as a precursor in synthesizing advanced organic materials, including polymers and ligands for catalysis.
Biology: : In biological research, it is used to investigate its interaction with various biomolecules, exploring its potential as an enzyme inhibitor or fluorescent probe.
Medicine: : Its structure allows for modification to enhance biological activity, making it a candidate for drug development, particularly in anti-cancer and anti-inflammatory therapies.
Industry: : In industrial applications, it can be used in the production of high-performance dyes, optical brighteners, and as a stabilizer in various chemical processes.
Mechanism of Action
Molecular Targets and Pathways: : The compound interacts with specific proteins and enzymes, binding to active sites and altering their activity. Its mechanism often involves electron transfer processes facilitated by the benzothiadiazole and chromene moieties, which can disrupt normal cellular functions, leading to therapeutic effects in disease models.
Comparison with Similar Compounds
N-(2-(6-Fluoro-3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide (CAS 2034592-80-6)
- Structural Similarities : Shares the benzo[c][1,2,5]thiadiazole 1,1-dioxide core and ethyl linker.
- Key Differences: A fluoro substituent at position 6 and a 2-methylthiazole-4-carboxamide group instead of the chromenone-carboxamide.
- Molecular Weight : 370.4 g/mol (vs. hypothetical ~395–400 g/mol for the target compound, assuming C₁₉H₁₇N₃O₅S₂).
- Implications: The thiazole-carboxamide may enhance metabolic stability compared to the chromenone system, while the fluoro substituent could improve bioavailability .
N-(2-Bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide
- Structural Similarities : Features a sulfone (1,1-dioxide) and carboxamide group.
- Key Differences : A benzo[e]thiazine core instead of benzo[c]thiadiazole, with additional bromo and nitro substituents.
- Research Findings : Experimental and computational studies highlight planar geometry and strong hydrogen-bonding capacity, suggesting similar electrostatic properties to the target compound .
Chromenone Derivatives
3-Acetyl-8-methoxy-2H-chromen-2-one
- Structural Similarities : Contains the 4-oxo-4H-chromene system.
- Key Differences : Lacks the benzo[c]thiadiazole and carboxamide groups; instead, it has an acetyl and methoxy substituent.
- Synthesis : Produced via solvent-free condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate, contrasting with the target compound’s likely multi-step synthesis involving carboxamide coupling .
Carboxamide-Linked Heterocycles
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
- Structural Similarities : Shares a thiadiazole core and carboxamide linkage.
- Key Differences: A dimethylamino-acryloyl substituent and phenyl group instead of the chromenone system.
- Physicochemical Data: Melting point = 200°C; IR peaks at 1690 and 1638 cm⁻¹ (C=O stretches) . These values suggest higher thermal stability compared to chromenone derivatives, which often melt at lower temperatures (e.g., 114–162°C for thiophene-carboxamides) .
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)
- Structural Similarities : Carboxamide linkage and heterocyclic core (thiazole).
- Key Differences: Furan-carboxamide and methoxybenzyl groups instead of benzo[c]thiadiazole and chromenone.
- Molecular Weight : 371.4 g/mol, comparable to smaller thiadiazole derivatives .
Comparative Data Table
Key Research Findings and Implications
Electronic Properties : Benzo[c]thiadiazole derivatives exhibit strong electron-withdrawing characteristics due to the sulfone group, enhancing interactions with biological targets like kinases or proteases .
Thermal Stability: Thiadiazole-carboxamide hybrids (e.g., compound 4g) show higher melting points (>200°C) compared to chromenone derivatives, suggesting greater crystallinity .
Synthetic Flexibility: Chromenone components are often synthesized under solvent-free conditions, whereas benzo[c]thiadiazole systems may require multi-step protocols involving cyclization and oxidation .
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Synthesis
The compound features a benzo[c][1,2,5]thiadiazole moiety linked to a chromene structure. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
Synthesis Overview:
- Formation of the Thiadiazole Core: The synthesis typically begins with the creation of the thiadiazole ring through reactions involving sulfur and nitrogen-containing precursors.
- Alkylation: An ethyl group is introduced via alkylation reactions using appropriate reagents.
- Amidation: The final step involves forming the carboxamide group through reactions with amine derivatives.
These steps are often optimized for yield and efficiency using techniques such as microwave-assisted synthesis and continuous flow reactors.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of key enzymes related to cancer progression and microbial resistance.
Potential Molecular Targets:
- Dihydrofolate Reductase (DHFR): Molecular docking studies indicate that the compound may effectively bind to DHFR, a critical enzyme in nucleotide synthesis, suggesting potential anticancer properties .
- Enoyl-ACP Reductase: This enzyme is involved in fatty acid biosynthesis and may also be a target for antimicrobial activity .
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against various bacterial strains, indicating potential as a new class of antibiotics.
Cytotoxicity
In vitro cytotoxic evaluations have indicated that this compound may possess selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective chemotherapeutic agents.
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Antimicrobial Activity:
A study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including variations of the target compound. Results indicated that certain derivatives displayed enhanced activity against resistant strains of bacteria, supporting the hypothesis that structural modifications can lead to improved biological functions. -
Case Study on Anticancer Properties:
In a separate investigation involving molecular docking simulations, researchers assessed the binding interactions between this compound and DHFR. The results demonstrated a favorable binding energy indicative of strong interactions that could translate into effective inhibition in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
